![molecular formula C18H11N5O4S2 B2942020 (Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide CAS No. 881818-83-3](/img/structure/B2942020.png)
(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C18H11N5O4S2 and its molecular weight is 425.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is Protein Arginine Methyltransferase 5 (PRMT5) . PRMT5 is a major enzyme responsible for the post-translational symmetric demethylation of protein arginine residues . It has been validated as an effective therapeutic target for cancer .
Mode of Action
The compound interacts with PRMT5, inhibiting its activity
Biochemical Pathways
The inhibition of PRMT5 affects the methylation status of protein arginine residues . This can have downstream effects on various biochemical pathways, particularly those involved in cell proliferation and survival. The exact pathways affected would depend on the specific proteins that are substrates of PRMT5.
Pharmacokinetics
The insilico analyses of similar compounds suggest that they have excellent intestinal absorption and relatively moderate toxicity .
Result of Action
The inhibition of PRMT5 by this compound can lead to antitumor activity . For example, analogs of this compound with a benzimidazole core have shown potent PRMT5 inhibitory activities and strong inhibitory effects on MV4-11 cell growth .
Actividad Biológica
(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on recent research findings.
Chemical Structure and Properties
The compound features a thioxothiazolidin ring fused with a benzimidazole moiety, contributing to its biological activity. The presence of a nitro group further enhances its interaction with biological targets.
Research indicates that the compound interacts with various molecular targets, including enzymes and receptors. The thioxothiazolidine ring is crucial for binding affinity, while the benzimidazole structure may influence its pharmacological profile. These interactions can modulate critical biochemical pathways, leading to various biological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds containing the thioxothiazolidin structure. For instance, derivatives have shown activity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The binding affinities to key receptors such as VEGFR2 and PPARγ have been evaluated, indicating promising inhibitory constants (Ki) in the low micromolar range.
Target | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) |
---|---|---|
PPARγ | -8.49 | 0.60 |
VEGFR2 | -9.43 | 0.121 |
Antimicrobial Activity
The compound has demonstrated low antimicrobial and antifungal activities in vitro. However, it exhibits non-toxic characteristics towards human cells, suggesting a favorable safety profile for further development.
Toxicity and Pharmacokinetics
Toxicity assessments indicate that the compound does not exhibit significant mutagenic or carcinogenic properties. The predicted oral toxicity (LD50) values are relatively high, suggesting a low risk for acute toxicity.
Parameter | Value |
---|---|
Predicted LD50 (mg/kg) | 1345 - 2180 |
CYP450 Interaction | CYP1A2, CYP3A4 inhibitors |
Bioavailability Score | 0.56 |
Case Studies
- Synthesis and Evaluation : A study synthesized a series of benzimidazole derivatives, including the target compound, and evaluated their anticancer properties against several human cancer cell lines. The results indicated that modifications in the substituents significantly influenced their efficacy.
- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding modes of the compound with various targets, confirming its potential as a multi-target anticancer agent.
- Fluorescent Probes : Some derivatives have been explored as fluorescent probes for bioimaging applications due to their ability to interact with biological systems without significant toxicity.
Propiedades
IUPAC Name |
N-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N5O4S2/c24-16(10-4-3-5-11(8-10)23(26)27)21-22-17(25)14(29-18(22)28)9-15-19-12-6-1-2-7-13(12)20-15/h1-9,25H,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVCGFLABIHDNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC3=C(N(C(=S)S3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])O)N=C2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.